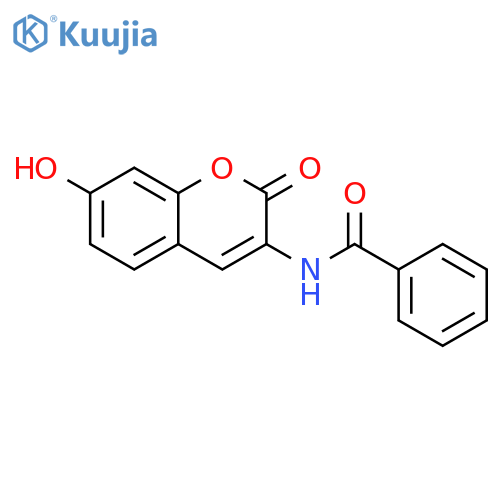

Cas no 126940-57-6 (N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzamide)

126940-57-6 structure

商品名:N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzamide

CAS番号:126940-57-6

MF:C16H11NO4

メガワット:281.262844324112

MDL:MFCD00140059

CID:4585102

N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzamide 化学的及び物理的性質

名前と識別子

-

- N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzamide

- Benzamide, N-(7-hydroxy-2-oxo-2H-1-benzopyran-3-yl)-

-

- MDL: MFCD00140059

- インチ: 1S/C16H11NO4/c18-12-7-6-11-8-13(16(20)21-14(11)9-12)17-15(19)10-4-2-1-3-5-10/h1-9,18H,(H,17,19)

- InChIKey: VYNNYDYTRZLFQK-UHFFFAOYSA-N

- ほほえんだ: C(NC1=CC2=CC=C(O)C=C2OC1=O)(=O)C1=CC=CC=C1

N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00892676-1g |

N-(7-Hydroxy-2-oxo-2H-chromen-3-yl)benzamide |

126940-57-6 | 90% | 1g |

¥4193.0 | 2023-04-03 | |

| A2B Chem LLC | AI73157-500mg |

N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzamide |

126940-57-6 | >90% | 500mg |

$720.00 | 2024-04-20 | |

| abcr | AB299990-1g |

N-(7-Hydroxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide, 90%; . |

126940-57-6 | 90% | 1g |

€1312.80 | 2025-02-20 | |

| Ambeed | A912402-1g |

N-(7-Hydroxy-2-oxo-2H-chromen-3-yl)benzamide |

126940-57-6 | 90% | 1g |

$611.0 | 2024-04-25 | |

| abcr | AB299990-500 mg |

N-(7-Hydroxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide, 90%; . |

126940-57-6 | 90% | 500 mg |

€678.60 | 2023-07-20 | |

| abcr | AB299990-1 g |

N-(7-Hydroxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide, 90%; . |

126940-57-6 | 90% | 1 g |

€1,312.80 | 2023-07-20 | |

| A2B Chem LLC | AI73157-5mg |

N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzamide |

126940-57-6 | >90% | 5mg |

$214.00 | 2024-04-20 | |

| A2B Chem LLC | AI73157-10mg |

N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzamide |

126940-57-6 | >90% | 10mg |

$240.00 | 2024-04-20 | |

| A2B Chem LLC | AI73157-1g |

N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzamide |

126940-57-6 | >90% | 1g |

$1295.00 | 2024-04-20 | |

| A2B Chem LLC | AI73157-1mg |

N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzamide |

126940-57-6 | >90% | 1mg |

$201.00 | 2024-04-20 |

N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzamide 関連文献

-

Harish R. Talele,Ashutosh V. Bedekar Org. Biomol. Chem., 2012,10, 8579-8582

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

-

Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

126940-57-6 (N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzamide) 関連製品

- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 152840-81-8(Valine-1-13C (9CI))

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:126940-57-6)N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzamide

清らかである:99%

はかる:1g

価格 ($):550.0